

An In-depth Technical Guide to 3-(Benzoylamino)benzoic Acid

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Compound of Interest

Compound Name: 3-(Benzoylamino)benzoic acid

Cat. No.: B1266868

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CAS Number: 587-54-2

This technical guide provides a comprehensive overview of **3-(Benzoylamino)benzoic acid**, a chemical compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its physicochemical properties, a robust synthesis protocol, and its emerging role as a modulator of bacterial communication.

Chemical and Physical Properties

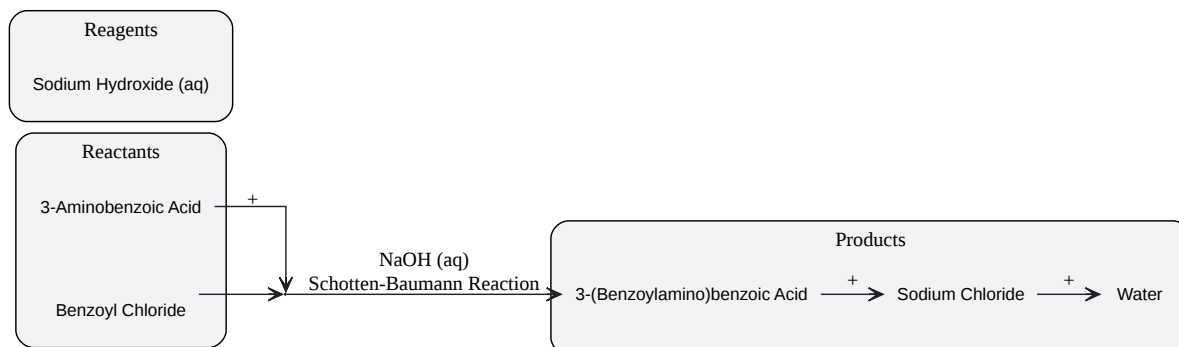
3-(Benzoylamino)benzoic acid, also known as 3-benzamidobenzoic acid, is a white to off-white crystalline solid. It is characterized by the presence of a benzoic acid moiety and a benzamide group at the meta position. This structure imparts specific chemical properties that are foundational to its biological activities.

Property	Value	Source
CAS Number	587-54-2	[1] [2]
Molecular Formula	C ₁₄ H ₁₁ NO ₃	[3]
Molecular Weight	241.24 g/mol	[3]
Melting Point	250 - 260 °C	[1]
Boiling Point	353.5 °C at 760 mmHg	[2]
Solubility	Sparingly soluble in water; Soluble in organic solvents like ethanol and acetone.	[4] [5]
IUPAC Name	3-(Benzoylamino)benzoic acid	[3]
Synonyms	3-Benzamidobenzoic acid, m-Benzamidobenzoic acid	[3]

Synthesis of 3-(Benzoylamino)benzoic Acid: An Experimental Protocol

The synthesis of **3-(Benzoylamino)benzoic acid** is typically achieved through the acylation of 3-aminobenzoic acid with benzoyl chloride. The Schotten-Baumann reaction provides a reliable and efficient method for this transformation.

Reaction Scheme:



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A schematic representation of the synthesis of **3-(Benzoylamino)benzoic acid**.

Materials:

- 3-Aminobenzoic acid (melting point: 178-180 °C)[4][5]
- Benzoyl chloride
- 10% Sodium hydroxide (NaOH) solution
- Dichloromethane (DCM) or other suitable organic solvent
- Hydrochloric acid (HCl), dilute solution
- Distilled water
- Ethanol for recrystallization

Procedure:

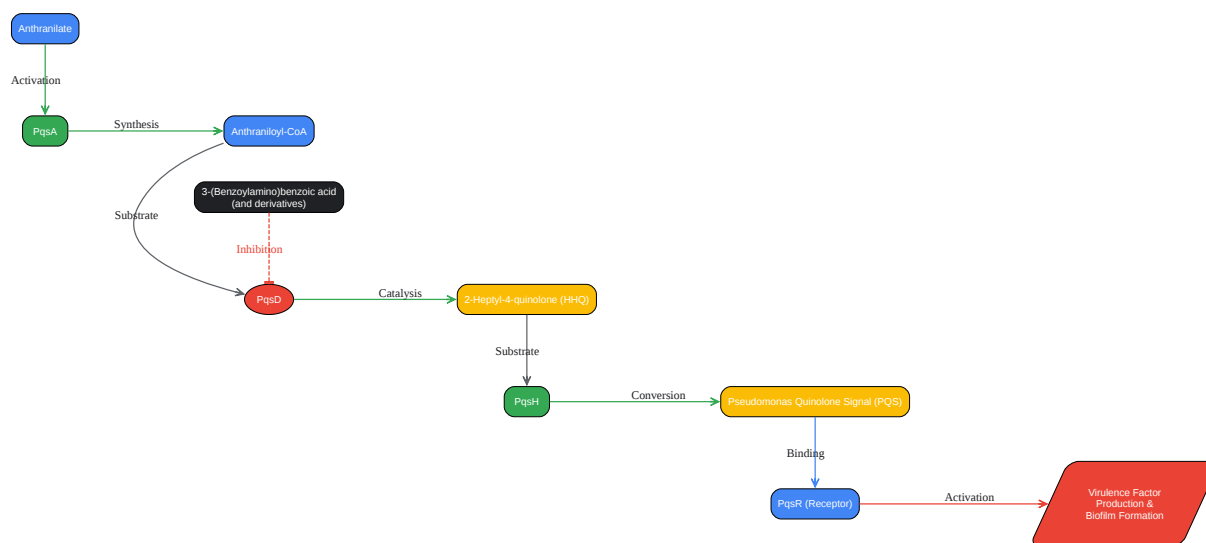
- **Dissolution of Starting Material:** In a round-bottom flask, dissolve a specific molar equivalent of 3-aminobenzoic acid in a 10% aqueous solution of sodium hydroxide. Stir the mixture until a clear solution is obtained. The flask should be placed in an ice bath to maintain a low temperature.
- **Addition of Acylating Agent:** While vigorously stirring the cooled solution, slowly add a slight molar excess of benzoyl chloride dropwise. The slow addition is crucial to control the exothermic reaction.
- **Reaction:** After the complete addition of benzoyl chloride, continue stirring the mixture in the ice bath for approximately 30-60 minutes. Subsequently, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.
- **Work-up and Isolation:**
 - Transfer the reaction mixture to a separatory funnel.
 - Extract the aqueous layer with dichloromethane to remove any unreacted benzoyl chloride.
 - Carefully acidify the aqueous layer with dilute hydrochloric acid until a precipitate is formed. The pH should be acidic.
 - Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic salts.
- **Purification:**
 - The crude **3-(Benzoylamino)benzoic acid** can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline product.
- **Drying and Characterization:** Dry the purified product in a vacuum oven. The final product can be characterized by determining its melting point and using spectroscopic techniques such as FT-IR and NMR.

Application in Drug Development: Inhibition of *Pseudomonas aeruginosa* Quorum Sensing

Pseudomonas aeruginosa is an opportunistic human pathogen known for its ability to form biofilms and its resistance to multiple antibiotics. This resistance is, in part, regulated by a cell-to-cell communication system known as quorum sensing (QS). The *Pseudomonas* quinolone signal (PQS) system is a key component of this network.

3-(Benzoylamino)benzoic acid and its derivatives have emerged as potential inhibitors of PqsD, a crucial enzyme in the PQS biosynthesis pathway. PqsD catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA, a key step in the formation of 2-heptyl-4-quinolone (HHQ), the immediate precursor to PQS. By inhibiting PqsD, these compounds can disrupt the PQS signaling cascade, leading to a reduction in the production of virulence factors and biofilm formation.

The PqsD-Mediated Quorum Sensing Pathway and its Inhibition:



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Inhibition of the PqsD pathway in *P. aeruginosa* by **3-(Benzoylamino)benzoic acid**.

The development of PqsD inhibitors, such as derivatives of **3-(Benzoylamino)benzoic acid**, represents a promising anti-virulence strategy to combat *P. aeruginosa* infections. By quenching quorum sensing, these compounds can potentially render the bacteria more susceptible to conventional antibiotics and the host immune system, offering a novel approach to addressing the challenge of antibiotic resistance. Further research into the structure-activity relationship and optimization of these inhibitors is a key area of focus in modern drug discovery.

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